molecular formula C9H14O B14335759 Nona-4,8-dienal CAS No. 107077-65-6

Nona-4,8-dienal

Cat. No.: B14335759
CAS No.: 107077-65-6
M. Wt: 138.21 g/mol
InChI Key: ISNGFCODFAPWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nona-4,8-dienal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde characterized by the presence of two conjugated double bonds. This compound is known for its distinctive aroma, often described as having a fatty, green, or cucumber-like scent. It is commonly found in various natural sources, including certain types of fruits and vegetables, and is used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-4,8-dienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. Another method includes the use of alkene metathesis, which involves the redistribution of alkene fragments to form the compound. The reaction conditions typically require the presence of a catalyst, such as Grubbs’ catalyst, and are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of unsaturated fatty acids. This process involves the use of oxidizing agents, such as potassium permanganate or ozone, to convert the fatty acids into the corresponding aldehydes. The reaction is typically carried out at controlled temperatures and pressures to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nona-4,8-dienal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous conditions to prevent the decomposition of the reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. These reactions often require the presence of a catalyst or a base to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aldehydes or other functionalized compounds.

Scientific Research Applications

Nona-4,8-dienal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its role in the aroma and flavor profiles of various fruits and vegetables.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.

    Industry: It is widely used in the flavor and fragrance industry to impart a fresh, green scent to products.

Mechanism of Action

The mechanism of action of Nona-4,8-dienal involves its interaction with various molecular targets. In biological systems, it can react with proteins and nucleic acids, leading to the formation of adducts that can alter the function of these biomolecules. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. Additionally, its antimicrobial activity is thought to result from its ability to disrupt the cell membranes of microorganisms.

Comparison with Similar Compounds

Nona-4,8-dienal can be compared to other similar compounds, such as:

    Nona-2,4-dienal: Another aldehyde with a similar structure but different double bond positions, resulting in a different aroma profile.

    Deca-2,4-dienal: A longer-chain aldehyde with similar chemical properties but a different scent.

    Hexa-2,4-dienal: A shorter-chain aldehyde with a more pungent aroma.

This compound is unique due to its specific double bond positions, which contribute to its distinctive aroma and reactivity.

Properties

CAS No.

107077-65-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

nona-4,8-dienal

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2,5-6,9H,1,3-4,7-8H2

InChI Key

ISNGFCODFAPWPE-UHFFFAOYSA-N

Canonical SMILES

C=CCCC=CCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.